Synthesis of 1,1,3,3-Tetramethylbutyl Isocyanide from Tert-octylamine: A Technical Guide
Synthesis of 1,1,3,3-Tetramethylbutyl Isocyanide from Tert-octylamine: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of 1,1,3,3-tetramethylbutyl isocyanide, also known as tert-octyl isocyanide, from its primary amine precursor, tert-octylamine (B44039). The core methodology detailed is the Hofmann carbylamine reaction, a classic and effective method for the preparation of isocyanides.
Theoretical Background: The Hofmann Carbylamine Reaction
The synthesis of an isocyanide from a primary amine using chloroform (B151607) and a strong base is known as the Hofmann carbylamine reaction or the Hoffmann isocyanide synthesis.[1][2] This reaction is highly specific to primary amines, making it a reliable chemical test for their detection; secondary and tertiary amines do not yield a positive result.[3][4][5] The reaction is infamous for producing isocyanides, which are characterized by their potent and unpleasant odors.[3]
The overall chemical equation for the synthesis of 1,1,3,3-tetramethylbutyl isocyanide is:
(CH₃)₃CCH₂C(CH₃)₂NH₂ + CHCl₃ + 3 NaOH → (CH₃)₃CCH₂C(CH₃)₂NC + 3 NaCl + 3 H₂O
Reaction Mechanism
The mechanism proceeds through the formation of a highly reactive intermediate, dichlorocarbene (B158193) (:CCl₂).[1][5][6]
-
Dichlorocarbene Formation: A strong base, such as sodium or potassium hydroxide (B78521), dehydrohalogenates chloroform to generate dichlorocarbene.[4][6]
-
Nucleophilic Attack: The electrophilic dichlorocarbene is attacked by the nucleophilic nitrogen atom of the primary amine (tert-octylamine).[4][6]
-
Rearrangement and Elimination: The resulting adduct undergoes two successive base-mediated dehydrochlorination steps to form the final isocyanide product.[1]
To enhance reaction efficiency, particularly in a biphasic system (aqueous base and organic solvent), a phase-transfer catalyst like benzyltriethylammonium chloride is often employed.[1][7] This catalyst facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase, where the reaction with chloroform occurs.[7][8]
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
The following protocol is adapted from a well-established procedure for the synthesis of structurally similar isocyanides using phase-transfer catalysis.[7][8]
Caution: This preparation should be conducted in an efficient fume hood due to the potent, foul odor of the isocyanide product.[8] Isocyanides are also toxic.
Materials and Equipment:
-
Tert-octylamine [(CH₃)₃CCH₂C(CH₃)₂NH₂]
-
Chloroform (CHCl₃), stabilized with ethanol
-
Sodium hydroxide (NaOH), pellets or solution
-
Dichloromethane (B109758) (CH₂Cl₂), reaction solvent
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate), for drying
-
5% aqueous sodium chloride solution (brine)
-
2 L round-bottomed flask
-
Mechanical or efficient magnetic stirrer
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus (spinning band column recommended for high purity)[8]
-
Ice bath
Procedure:
-
Base Preparation: In the 2 L round-bottomed flask, prepare a concentrated solution of sodium hydroxide. For instance, 300 g (7.50 moles) of NaOH can be carefully added to 300 mL of water with efficient stirring.[7] The dissolution is exothermic. Allow the solution to cool slightly to approximately 45°C.
-
Reagent Mixture Preparation: In a separate flask, prepare a mixture of tert-octylamine (e.g., 1.94 moles), chloroform (e.g., 0.98 moles), benzyltriethylammonium chloride (e.g., 0.009 moles), and 300 mL of dichloromethane.[7]
-
Reaction Initiation: Add the organic mixture from the previous step to the dropping funnel. Add the mixture dropwise to the warm, vigorously stirred sodium hydroxide solution over a period of about 30 minutes.[7][8]
-
Reaction and Reflux: The reaction is exothermic and should begin to reflux immediately upon addition.[7] Continue vigorous stirring and maintain reflux. The reflux will naturally subside within approximately 2 hours. After it subsides, continue stirring for an additional hour to ensure the reaction goes to completion.[7][8]
-
Work-up and Extraction: Cool the reaction mixture and dilute it with approximately 800 mL of ice and water.[7] Transfer the mixture to a large separatory funnel.
-
Separate the organic (dichloromethane) layer.
-
Extract the aqueous layer with an additional 100 mL of dichloromethane to recover any remaining product.[7]
-
Washing and Drying: Combine all organic extracts. Wash the combined solution successively with 100 mL of water and 100 mL of 5% aqueous sodium chloride solution.[7]
-
Dry the organic layer over anhydrous magnesium sulfate.[7]
-
Purification: Filter off the drying agent. The solvent and any unreacted starting material can be removed by distillation. For optimal purity, the final product should be distilled under reduced pressure. A spinning band column is recommended for a clean separation.[8] The boiling point of 1,1,3,3-tetramethylbutyl isocyanide is reported as 55-56 °C at 11-15 hPa.[9][10]
-
Waste and Glassware Decontamination: The disagreeable isocyanide odor can be removed from glassware by rinsing with a 1:10 mixture of concentrated hydrochloric acid and methanol.[8]
Data Presentation
Quantitative data for a representative synthesis are summarized below. Molar quantities are based on the phase-transfer catalysis procedure detailed in Organic Syntheses.[7]
Table 1: Reagents and Stoichiometry
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Molar Ratio (relative to CHCl₃) |
| Tert-octylamine | C₈H₁₉N | 129.24 | ~1.94 | ~2.0 |
| Chloroform | CHCl₃ | 119.38 | ~0.98 | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | ~7.50 | ~7.6 |
| Benzyltriethylammonium chloride | C₁₃H₂₂ClN | 227.77 | ~0.009 | ~0.009 |
Note: Three moles of base are theoretically required per mole of chloroform.[7] A significant excess is used to drive the reaction and maintain a high concentration.
Table 2: Physical Properties and Reaction Parameters
| Parameter | Value | Reference(s) |
| Product Properties | ||
| Molecular Formula | C₉H₁₇N | [10] |
| Molecular Weight | 139.24 g/mol | [10] |
| Boiling Point | 55-56 °C / 11-15 hPa | [9][10] |
| Density | 0.80 g/cm³ at 20 °C | [10] |
| Reaction Conditions | ||
| Reaction Temperature | ~45 °C initial, then reflux | [7][8] |
| Reaction Time | ~3 hours | [7][8] |
| Expected Yield | 40-75% (typical for PTC method) | [7][8] |
Mandatory Visualizations
Caption: Figure 2: Experimental Synthesis Workflow
References
- 1. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Phenyl isocyanide is formed when chloroform is treated class 12 chemistry CBSE [vedantu.com]
- 5. collegedunia.com [collegedunia.com]
- 6. byjus.com [byjus.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. 1,1,3,3-TETRAMETHYLBUTYL ISOCYANIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. 1,1,3,3-Tetramethylbutyl isocyanide for synthesis 14542-93-9 [sigmaaldrich.com]
